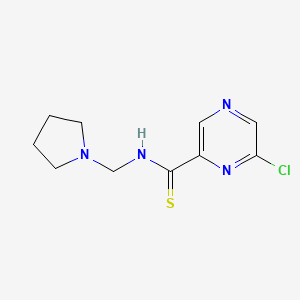
Pyrazinecarbothioamide, 6-chloro-N-(1-pyrrolidinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazinecarbothioamide, 6-chloro-N-(1-pyrrolidinylmethyl)- is a heterocyclic compound containing a pyrazine ring substituted with a chloro group and a pyrrolidinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinecarbothioamide, 6-chloro-N-(1-pyrrolidinylmethyl)- typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with N-(1-pyrrolidinylmethyl)amine to yield the desired product. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Pyrazinecarbothioamide, 6-chloro-N-(1-pyrrolidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and an appropriate solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, Pyrazinecarbothioamide, 6-chloro-N-(1-pyrrolidinylmethyl)- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
This compound has shown potential in medicinal chemistry as a precursor for the development of new drugs. Its derivatives have been investigated for their antimicrobial and anticancer properties. Additionally, it has been studied for its potential use in drug delivery systems due to its ability to interact with biological molecules .
Industry
In the industrial sector, Pyrazinecarbothioamide, 6-chloro-N-(1-pyrrolidinylmethyl)- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of Pyrazinecarbothioamide, 6-chloro-N-(1-pyrrolidinylmethyl)- involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a biological response. For example, its derivatives have been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, making it effective against certain bacterial infections .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A well-known antitubercular drug.
6-Chloropyrazine-2-carboxamide: A derivative with similar structural features.
N-(1-Pyrrolidinylmethyl)pyrazine-2-carboxamide: Another related compound with potential biological activity.
Uniqueness
Pyrazinecarbothioamide, 6-chloro-N-(1-pyrrolidinylmethyl)- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61689-56-3 |
|---|---|
Molecular Formula |
C10H13ClN4S |
Molecular Weight |
256.76 g/mol |
IUPAC Name |
6-chloro-N-(pyrrolidin-1-ylmethyl)pyrazine-2-carbothioamide |
InChI |
InChI=1S/C10H13ClN4S/c11-9-6-12-5-8(14-9)10(16)13-7-15-3-1-2-4-15/h5-6H,1-4,7H2,(H,13,16) |
InChI Key |
YSIPLPDSGURQEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CNC(=S)C2=CN=CC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















